molecular formula C10H12BrN3 B13157902 N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13157902
M. Wt: 254.13 g/mol
InChI Key: JRQAROSUPGPWQJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a dihydroimidazole moiety. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-bromo-3-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydroimidazole derivative. The reaction can be summarized as follows:

    Starting Materials: 4-bromo-3-methylaniline, glyoxal, ammonium acetate

    Solvent: Ethanol

    Reaction Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Imidazole derivatives

    Reduction: Amine derivatives

    Substitution: Functionalized phenylimidazole derivatives

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific properties, such as photoactive compounds.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methylphenyl)-4-methylbenzenesulfonamide
  • N-(4-Bromo-3-methylphenyl)-3,4-dimethoxybenzamide
  • N-Cyclohexyl 4-bromo-3-methoxybenzamide

Uniqueness

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its dihydroimidazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature, leading to variations in reactivity, stability, and biological activity.

Biological Activity

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12BrN3C_{11}H_{12}BrN_3 with a molecular weight of 267.12 g/mol. The presence of the bromine atom and the imidazole ring contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related imidazole derivatives reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal activities were noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects, similar to other imidazole derivatives that have been studied for their ability to inhibit cyclooxygenase (COX) enzymes:

Compound IC50 (µM) Target
Compound A0.04 ± 0.09COX-2
Compound B31.4 ± 0.12COX-2

These findings indicate that modifications in the structure can significantly influence the anti-inflammatory potency of related compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies which highlight how different substituents on the phenyl ring affect activity:

  • Electron-withdrawing groups (like bromine) enhance antibacterial activity.
  • Hydroxyl or methyl substitutions on the phenyl ring improve inhibitory action against bacterial strains.
  • The presence of an imidazole moiety is critical for both antibacterial and antifungal activities.

Case Studies

A case study involving related imidazole compounds showed that those with higher electron density on the aromatic ring exhibited stronger antibacterial properties against Gram-positive bacteria . Another study indicated that certain derivatives could effectively act as insulin secretagogues, suggesting potential applications in diabetes management .

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H12BrN3/c1-7-6-8(2-3-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)

InChI Key

JRQAROSUPGPWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NCCN2)Br

Origin of Product

United States

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